N-cycloheptyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide
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Overview
Description
N-cycloheptyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, also known as CHETAM, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-cycloheptyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that N-cycloheptyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide can reduce inflammation by decreasing the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels).
Advantages and Limitations for Lab Experiments
One advantage of using N-cycloheptyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for more targeted research. However, one limitation is that its mechanism of action is not yet fully understood, which can make it difficult to interpret research findings.
Future Directions
There are several future directions for research on N-cycloheptyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide. One area of interest is its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and lupus. Additionally, further research is needed to fully understand its mechanism of action and to identify potential side effects and drug interactions. Finally, studies on the pharmacokinetics and pharmacodynamics of N-cycloheptyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide are needed to determine its efficacy and safety in humans.
Synthesis Methods
N-cycloheptyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide can be synthesized through a multi-step process involving the reaction of cyclohexyl isocyanate with 2-mercaptothiazole to form 2-(3-cyclohexylureido)thiazol-4-yl)acetic acid. The resulting acid is then reacted with cycloheptylamine to form N-cycloheptyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide.
Scientific Research Applications
N-cycloheptyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-cycloheptyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N-cycloheptyl-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2S/c24-17(20-14-8-4-1-2-5-9-14)12-16-13-26-19(22-16)23-18(25)21-15-10-6-3-7-11-15/h13-15H,1-12H2,(H,20,24)(H2,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTOWOSKQFRVFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide |
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